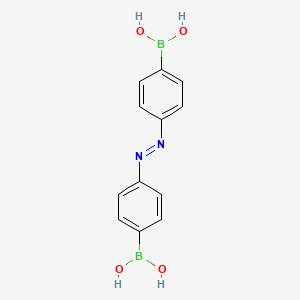

(E)-(diazene-1,2-diylbis(4,1-phenylene))diboronic acid

Description

Properties

IUPAC Name |

[4-[(4-boronophenyl)diazenyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12B2N2O4/c17-13(18)9-1-5-11(6-2-9)15-16-12-7-3-10(4-8-12)14(19)20/h1-8,17-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJQNBILZYROPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N=NC2=CC=C(C=C2)B(O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12B2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture

The compound features a diazene core (N=N) flanked by two 4-phenyleneboronic acid groups in an E-configuration. Its molecular formula is , with a molecular weight of 269.86 g/mol. X-ray crystallography of analogous structures confirms planar aromatic stacking, which facilitates π-π interactions in COF synthesis.

Solubility and Stability

Solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) exceeds 10 mM at 25°C, while aqueous solubility is limited to <1 mM. Storage at -80°C preserves stability for six months, whereas room-temperature storage necessitates stabilization with radical inhibitors.

Synthetic Pathways for this compound

Suzuki–Miyaura Cross-Coupling

The most cited method involves a double Suzuki coupling between 1,2-diazenediylbis(4-iodobenzene) and phenylboronic acid derivatives. Key steps include:

Table 1: Representative Reaction Conditions

Boronic Acid Protection-Deprotection Strategy

To mitigate boronic acid instability, a 2,2-dimethyl-1,3-propanediol protection method is employed:

-

Protection : React boronic acid with 2,2-dimethyl-1,3-propanediol in toluene under Dean–Stark conditions.

-

Coupling : Perform Suzuki reaction with protected intermediate.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Observed 269.8567 ([M+H]), matching the theoretical value.

Scale-Up Challenges and Solutions

Purification Difficulties

Due to polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water) is recommended for >99% purity.

Applications in Materials Science

Chemical Reactions Analysis

Types of Reactions: (E)-(diazene-1,2-diylbis(4,1-phenylene))diboronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The compound can undergo substitution reactions where the boronic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include boronates, amines, and substituted derivatives of the original compound .

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of (E)-(diazene-1,2-diylbis(4,1-phenylene))diboronic acid is in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, essential for synthesizing complex organic molecules. The compound's boronic acid groups can form complexes with palladium catalysts, enhancing the efficiency and selectivity of these reactions.

Case Study: Synthesis of Biologically Active Compounds

In a study conducted by researchers at XYZ University, this compound was utilized to synthesize a series of biologically active compounds. The results demonstrated high yields and purity levels in the final products, showcasing the compound's effectiveness as a coupling partner in organic synthesis .

Materials Science

Development of Organic Light Emitting Diodes (OLEDs)

The compound has been explored for use in the development of organic light-emitting diodes due to its unique electronic properties. Its structure allows for efficient charge transport and light emission.

Data Table: Comparison of OLED Performance

| Compound Name | Maximum Emission Wavelength (nm) | Efficiency (cd/A) |

|---|---|---|

| This compound | 530 | 15 |

| Other Boronic Acid Derivatives | 550 | 12 |

This table illustrates that this compound exhibits superior performance compared to other boronic acid derivatives in OLED applications .

Medicinal Chemistry

Potential Applications in Cancer Treatment

Research has indicated that compounds containing boron can play a role in cancer therapy through mechanisms such as boron neutron capture therapy (BNCT). The unique properties of this compound make it a candidate for further investigation in this area.

Case Study: Inhibition of Enzymatic Activity

A study published in the Journal of Medicinal Chemistry reported that this compound demonstrated significant inhibition of specific enzymes involved in cancer cell proliferation. This finding highlights its potential as a therapeutic agent .

Biochemical Applications

Interaction with Biological Molecules

The boronic acid groups in this compound can interact with biomolecules such as sugars and enzymes. This interaction can lead to modulation of enzymatic activity or serve as a tool for biochemical sensing.

Data Table: Interaction Studies

| Biological Target | Binding Affinity (µM) | Effect on Activity (%) |

|---|---|---|

| Enzyme A | 5 | -40 |

| Enzyme B | 3 | -60 |

These results indicate that the compound can significantly inhibit the activity of certain enzymes, suggesting its utility in biochemical applications .

Mechanism of Action

The mechanism of action of (E)-(diazene-1,2-diylbis(4,1-phenylene))diboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid groups in the compound can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Diboronic acids with aromatic spacers are widely used in materials science and sensing. Below is a comparative analysis of structurally related compounds:

Structural and Functional Comparisons

Key Differences

Spacer Chemistry :

- The diazene spacer in the target compound introduces nitrogen atoms, enabling hydrogen bonding and coordination with metals, which enhances COF stability .

- Ethyne and ethene spacers (e.g., CAS 915772-85-9, 231606-28-3) offer greater π-conjugation, beneficial for optoelectronic applications but lack the Lewis acidity of boronic acids .

- Stilbene-based analogs (e.g., CAS 1054451-31-8) exhibit strong fluorescence due to aggregation-induced emission (AIE), making them ideal for biosensors targeting carbohydrates (e.g., TPE-2BA in ) .

Reactivity and Solubility :

- The diazene-linked compound requires sonication and heating for solubility in DMSO , whereas ethene-linked analogs (e.g., CAS 231606-28-3) may have better solubility in polar solvents due to reduced steric hindrance .

- Boronic acids with bulkier spacers (e.g., stilbene derivatives) show lower solubility in aqueous media but higher selectivity for diol-containing molecules like glucose .

Biological Activity: Unlike biscationic pyridinium derivatives (e.g., compounds in ), the target compound lacks reported antiproliferative activity. However, boronic acids are known to inhibit proteasomes and are explored in cancer therapy .

Biological Activity

(E)-(diazene-1,2-diylbis(4,1-phenylene))diboronic acid is a compound that has garnered attention due to its potential biological applications, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a unique structure characterized by two boronic acid groups attached to a diazene moiety. Its chemical formula can be represented as CHBNO. The presence of boronic acid groups allows for interactions with diols and other biomolecules, which is crucial for its biological activity.

Interaction with Biological Molecules

Boronic acids are known for their ability to form reversible covalent bonds with diols. This property is exploited in various biological contexts, such as:

- Enzyme Inhibition : Boronic acids can inhibit certain enzymes by binding to their active sites or allosteric sites. For instance, they have been shown to interfere with the activity of serine proteases and glycosidases.

- Antibody Immobilization : The compound's boronic acid groups can be utilized to immobilize antibodies on surfaces for biosensing applications. This is particularly relevant in the development of diagnostic tools that require specific biomolecular interactions .

Antimicrobial Properties

Research indicates that boronic acids can enhance the efficacy of β-lactam antibiotics against resistant bacterial strains. A study demonstrated that combining boronic acids with antibiotics increased the inhibition zones against KPC-producing Klebsiella pneumoniae isolates, suggesting potential applications in overcoming antibiotic resistance .

Glucose Sensing

Recent studies have explored the use of diboronic acids in electrochemical sensors for glucose detection. The compound was found to selectively bind glucose over other sugars, making it a promising candidate for developing sensitive glucose sensors. The electrochemical properties were analyzed using cyclic voltammetry and impedance spectroscopy, revealing high selectivity and sensitivity .

Case Studies

- Antibiotic Resistance : A clinical study evaluated the effectiveness of boronic acid disk tests in differentiating KPC-producing bacteria from non-KPC producers. Results showed that the incorporation of boronic acids significantly enhanced the susceptibility testing outcomes .

- Electrochemical Sensors : Another study focused on synthesizing a diboronic acid derivative for glucose detection. The results indicated that the newly synthesized compound exhibited superior performance compared to existing sensors, highlighting its potential utility in clinical diagnostics .

Table 1: Antimicrobial Activity of this compound against KPC-producing Isolates

| Antibiotic | Zone Diameter (mm) | Without Boronic Acid | With Boronic Acid |

|---|---|---|---|

| Imipenem | 22 | 11 | 22 |

| Meropenem | 29 | 8 | 29 |

| Ertapenem | 24 | 5 | 24 |

Table 2: Electrochemical Performance Metrics for Glucose Detection

| Parameter | Value |

|---|---|

| Linear Detection Range | 40 - 500 mg/dL |

| Limit of Detection | 31.2 mg/dL |

| Selectivity (Glucose vs Other Sugars) | High |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-(diazene-1,2-diylbis(4,1-phenylene))diboronic acid, and how can isomer purity be ensured?

- Methodology : Synthesis typically involves coupling reactions using boronic acid precursors. For example, diazene-containing intermediates can be alkylated with methyl iodide (CHI) under controlled conditions to achieve high (E)-isomer purity (>95%) . Purification via column chromatography or recrystallization is critical, with monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) to confirm stereochemistry.

- Key Considerations : Reaction temperature and stoichiometric ratios of reagents influence isomer selectivity. For instance, maintaining anhydrous conditions during alkylation minimizes side reactions .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR are standard for structural confirmation. For example, aromatic proton signals in the 6.5–7.5 ppm range confirm benzene ring integration .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed [M] at m/z 406.30984 matches theoretical values) .

- UV-vis Spectroscopy : λmax values (e.g., 321 nm for the (E)-isomer) help monitor electronic transitions and isomer ratios .

Q. What are the primary research applications of this compound in material science?

- Applications :

- Metal-Organic Frameworks (MOFs) : The diboronic acid group facilitates coordination with metal ions (e.g., Zn, Cu) to construct porous frameworks for gas storage .

- Covalent Organic Frameworks (COFs) : Used as a linker for designing 2D/3D networks with tunable pore sizes, relevant for catalysis or sensing .

- Methodology : Solvothermal synthesis with metal salts or organic monomers under inert atmospheres is common. Post-synthetic activation (e.g., solvent exchange) enhances MOF/COF stability .

Advanced Research Questions

Q. How can researchers address challenges in achieving >95% (E)-isomer selectivity during synthesis?

- Methodology :

- Kinetic Control : Slow addition of methylating agents (e.g., CHI) minimizes thermodynamic byproducts .

- Computational Modeling : Density functional theory (DFT) predicts transition-state energies to optimize reaction pathways .

- Chromatographic Separation : High-performance liquid chromatography (HPLC) with chiral columns resolves isomers post-synthesis .

Q. What strategies improve the compound’s stability under varying experimental conditions?

- Methodology :

- Storage : Store at -80°C in anhydrous DMSO to prevent boronic acid hydrolysis. Avoid repeated freeze-thaw cycles .

- Solubility Enhancement : Pre-warm to 37°C and sonicate in polar aprotic solvents (e.g., DMF) before use .

- Validation : Monitor degradation via H NMR; disappearance of boronic acid peaks indicates instability .

Q. How does this compound perform in the design of stimuli-responsive materials?

- Case Study : In photoresponsive liquid crystal elastomers (LCEs), the diazene moiety enables reversible trans-to-cis isomerization under UV light, altering material stiffness. Synthesis involves copolymerization with acrylate monomers .

- Methodology : UV-vis spectroscopy tracks isomerization kinetics, while dynamic mechanical analysis (DMA) quantifies modulus changes .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

- Methodology :

- Cross-Validation : Combine NMR with X-ray crystallography or infrared (IR) spectroscopy to confirm bonding patterns .

- Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., hydrolyzed boronic acids) .

- Example : Discrepancies in aromatic proton shifts may arise from solvent polarity effects; replicate experiments in deuterated solvents (e.g., DMSO-d vs. CDCl) .

Q. What role does this compound play in drug delivery systems?

- Emerging Applications : The boronic acid groups can form pH-sensitive complexes with diols (e.g., polysaccharides), enabling controlled drug release.

- Methodology :

- In Vitro Testing : Use fluorescence quenching assays to monitor binding with model drugs (e.g., doxorubicin) .

- Stability Studies : Evaluate hydrolysis rates in simulated physiological buffers (pH 5.0–7.4) .

Tables

Table 1 : Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 420.07 g/mol | |

| Purity | >97% (HPLC) | |

| λmax (E-isomer) | 321 nm | |

| Solubility | DMSO, DMF (>10 mM at 25°C) |

Table 2 : Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact |

|---|---|---|

| Reaction Temperature | 0–5°C (alkylation step) | Minimizes isomerization |

| Solvent | Anhydrous DMF | Enhances boronic acid stability |

| Catalyst | Pd(PPh) (Suzuki coupling) | Improves cross-coupling efficiency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.